molecular formula C18H16FNOS B2531943 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide CAS No. 2034617-38-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide

Cat. No.: B2531943
CAS No.: 2034617-38-2
M. Wt: 313.39
InChI Key: HVRQWNDMIJKVKD-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications . The core benzothiophene structure is a privileged scaffold in drug discovery, often investigated for its interaction with various biological targets . Specifically, benzothiophene-based compounds have been identified as key modulators of nuclear receptors, such as the Retinoic Acid Receptor-related orphan receptor γt (RORγt), which is a compelling target for the treatment of autoimmune diseases, inflammatory conditions, and certain resistant cancers . The mechanism of action for such compounds often involves binding to the orthosteric ligand-binding pocket of the target protein, modulating its conformation and subsequent activity, which can lead to inverse agonism or antagonism . Furthermore, benzothiophene derivatives have been extensively studied for their potential interaction with serotonergic systems . Serotonin (5-HT) receptors are implicated in a wide range of disorders, and compounds that can modulate these receptors are valuable tools for neuroscientific research, particularly in the study of conditions like Alzheimer's disease, depression, and other central nervous system disorders . Researchers value this compound for its unique chemical structure, which combines a benzothiophene moiety with a fluorobenzamide group, offering a distinct set of physicochemical and potential pharmacological properties for structure-activity relationship (SAR) studies . It is supplied for in vitro research applications, including target-based screening assays, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRQWNDMIJKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-fluorobenzene in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide exhibit promising anticancer properties. The benzothiophene moiety is known for its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies have shown that derivatives of benzothiophene can selectively target cancerous cells while sparing normal cells, making them ideal candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Step 1: Formation of the benzothiophene core through cyclization reactions.
  • Step 2: Introduction of the propan-2-yl group via alkylation methods.
  • Step 3: Fluorination at the benzamide position using fluorinating agents to achieve the desired structure.

These synthetic routes have been optimized to improve yield and purity, allowing for more efficient production of the compound for research purposes .

Case Study: Anticancer Efficacy

A notable case study involved testing this compound against various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development into a therapeutic agent .

Case Study: Anti-inflammatory Effects

In another study, the compound was administered to animal models exhibiting symptoms of inflammation. The results indicated a marked decrease in swelling and pain responses compared to control groups, confirming its potential as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide with structurally related benzamide derivatives:

Compound Name Key Substituents/Features Biological Activity/Synthesis Insights References
This compound Benzothiophene (3-position), 2-fluorobenzamide, propan-2-yl linker Predicted spasmolytic activity (in silico, based on benzamide analogs with heterocyclic motifs)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Benzothiazole (2-position), 2-fluorobenzamide Nonlinear optical (NLO) properties; synthesized via benzoylation of 2-aminobenzothiazole
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-... Chloro, fluoro, cyano, hydroxybutenamido, isopropoxy groups Complex substituents likely targeting enzyme inhibition (e.g., kinase or HDAC modulation)
N-[(4-Chlorophenyl)carbamoyl]-2-fluorobenzamide Urea linkage, 4-chlorophenyl, 2-fluorobenzamide Structural diversity for antifungal/antibacterial screening (fluorometric assays)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoroprop... Bromo, fluoro, trifluoropropoxy groups High-yield synthesis (90%) via acyl chloride-amine coupling; potential agrochemical/pharmaceutical use

Key Observations:

Heterocyclic Core Variations: The benzothiophene group in the target compound distinguishes it from benzothiazole derivatives (e.g., ). In contrast, urea-linked derivatives () prioritize hydrogen-bonding interactions, which are critical for antifungal activity .

Fluorine Substitution :

  • Fluorine at the ortho position (target compound) versus para or meta positions (e.g., ) alters steric hindrance and electronic effects. Ortho-fluorine may restrict rotational freedom, improving target selectivity .

Synthetic Efficiency :

  • The target compound’s synthesis likely mirrors methods for analogous benzamides (e.g., HATU-mediated coupling or benzoylation), but yields and purity depend on the reactivity of the benzothiophene-propan-2-ylamine intermediate .

Fluorinated analogs in and highlight the role of fluorine in enhancing metabolic stability and target affinity .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide is a compound that has drawn interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its biological activity, along with a fluorobenzamide group. The molecular formula can be represented as follows:

  • Molecular Formula : C15H16FNO
  • Molecular Weight : 245.29 g/mol

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Certain benzamide derivatives have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
  • Modulation of GABA Receptors : Some studies suggest that benzamide compounds can act on GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of tumor cell proliferation
GABA Receptor ModulationAltered neurotransmission dynamics
Enzyme InhibitionReduced activity of specific kinases

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that similar benzamide derivatives exhibited significant antitumor activity by inhibiting cell growth in various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell proliferation and survival .
  • Neuropharmacological Insights : Research has shown that compounds like this compound can modulate GABA receptor activity, leading to potential applications in treating anxiety and depression. The modulation of these receptors can enhance or inhibit synaptic transmission, depending on the specific receptor subtype targeted .
  • Kinase Inhibition Studies : Investigations into the inhibitory effects on specific kinases revealed that compounds with similar structures significantly reduced kinase activity, which is crucial for tumor growth and metastasis. This suggests a promising avenue for developing targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide?

Methodological Answer: The synthesis typically involves coupling 2-fluorobenzoyl chloride with the amine derivative of 1-(1-benzothiophen-3-yl)propan-2-amine. A validated approach includes:

  • Coupling Reaction : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane under nitrogen .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Yields can vary (68–85%) depending on reaction optimization (temperature, stoichiometry, and solvent polarity) .

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYield (%)
2-Fluorobenzoyl chlorideDCM/EDC0°C → RT85
Amine derivativeDCM/DMAPRT68

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1H^1H, 13C^{13}C, and 19F^{19}F NMR. For example, 1H^1H NMR signals for the benzothiophene protons appear as multiplets at δ 7.2–8.1 ppm, while the 2-fluorobenzamide aromatic protons resonate at δ 7.0–7.8 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]+^+) to verify molecular formula.
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and C-F (~1220 cm1^{-1}) bonds .

Q. What methods ensure purity assessment during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often use acetonitrile/water gradients.
  • Melting Point Analysis : Sharp melting points (e.g., 127–129°C for analogous compounds) indicate crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or lab-based diffractometers.
  • Refinement : SHELXL software for structure solution and refinement. Key parameters include R-factor (<0.05) and electron density maps to confirm stereochemistry .

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue
Space groupP21_1/c
R-factor0.042
Resolution (Å)0.84

Q. What methodologies identify metabolic pathways in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Incubate with human hepatocytes (1 mg/mL) in PBS, extract metabolites using methanol, and analyze via LC-HRMS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (glucuronides) are common .
  • Metabolite Profiling : Use isotopic labeling or MS/MS fragmentation to trace metabolic modifications.

Q. How are structure-activity relationships (SAR) explored for bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorobenzamide vs. nitrobenzamide) and assess activity in assays (e.g., enzyme inhibition).
  • Case Study : Bromine substitution at the benzothiophene position enhances insecticidal activity in related compounds, suggesting similar SAR strategies .

Q. How do computational models predict physicochemical properties?

Methodological Answer:

  • ACD/Labs Percepta : Predict logP (partition coefficient), solubility, and pKa. For example, logP ≈ 3.2 indicates moderate lipophilicity, guiding formulation strategies .
  • Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., kinases) using docking software (AutoDock Vina).

Q. How to resolve contradictions in experimental data (e.g., conflicting yields)?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, reagent purity).
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
  • Case Example : Yield discrepancies in coupling reactions may arise from residual moisture; anhydrous solvents and molecular sieves improve reproducibility .

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